molecular formula C7H8N2O B1426248 2,3-Dihydrofuro[2,3-B]pyridin-3-amine CAS No. 870061-94-2

2,3-Dihydrofuro[2,3-B]pyridin-3-amine

Cat. No. B1426248
Key on ui cas rn: 870061-94-2
M. Wt: 136.15 g/mol
InChI Key: FVFOKJAXSFMXAT-UHFFFAOYSA-N
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Patent
US09221832B2

Procedure details

To a solution of furo[2,3-b]pyridin-3(2H)-one O-methyl-oxime (22.2 mmol) in 25 mL 7N NH3 in MeOH was added Actimet M Raney-Nickel (3 g) and the reaction mixture was stirred under a H2 atmosphere at 5 bar overnight. The mixture was then filtered over Celite, washed with 100 mL MeOH and concentrated in vacuo to give the title compound as brown solid;
Name
furo[2,3-b]pyridin-3(2H)-one O-methyl-oxime
Quantity
22.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[N:3]=[C:4]1[C:12]2[C:7](=[N:8][CH:9]=[CH:10][CH:11]=2)[O:6][CH2:5]1>N.CO.[Ni]>[O:6]1[C:7]2=[N:8][CH:9]=[CH:10][CH:11]=[C:12]2[CH:4]([NH2:3])[CH2:5]1

Inputs

Step One
Name
furo[2,3-b]pyridin-3(2H)-one O-methyl-oxime
Quantity
22.2 mmol
Type
reactant
Smiles
CON=C1COC2=NC=CC=C21
Name
Quantity
25 mL
Type
solvent
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
3 g
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred under a H2 atmosphere at 5 bar overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered over Celite
WASH
Type
WASH
Details
washed with 100 mL MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1CC(C=2C1=NC=CC2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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